L-Cystine bis(beta-naphthylamide) dihydrochloride
Description
Properties
IUPAC Name |
2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S2.2ClH/c27-23(25(31)29-21-11-9-17-5-1-3-7-19(17)13-21)15-33-34-16-24(28)26(32)30-22-12-10-18-6-2-4-8-20(18)14-22;;/h1-14,23-24H,15-16,27-28H2,(H,29,31)(H,30,32);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTSKSGXHPXOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100900-22-9 | |
| Record name | 100900-22-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Activation of Carboxylic Acid Groups
The carboxylic acid moieties of L-cystine are activated to facilitate nucleophilic attack by β-naphthylamine. Common activating agents include:
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Carbodiimides : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in conjunction with N-hydroxysuccinimide (NHS) to form active esters.
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Phosphonium Reagents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) ensures efficient coupling in aprotic solvents like dimethylformamide (DMF).
Solvent Systems and Reaction Conditions
Optimal solvent systems are critical for solubility and reaction efficiency:
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Polar Aprotic Solvents : Acetonitrile (CH₃CN) and DMF are preferred due to their ability to dissolve both L-cystine and β-naphthylamine.
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Reflux Conditions : Reactions are typically conducted under reflux (80–100°C) for 3–6 hours to achieve complete conversion.
Stepwise Synthesis and Intermediate Isolation
Amide Bond Formation
The activated L-cystine reacts with β-naphthylamine in a 1:2 molar ratio. Key parameters include:
| Parameter | Value/Range | Purpose |
|---|---|---|
| Molar Ratio (L-Cystine:β-Naphthylamine) | 1:2.2 | Ensures excess amine for complete coupling |
| Temperature | 80°C | Balances reaction rate and side reactions |
| Reaction Time | 4 hours | Maximizes yield while minimizing degradation |
The intermediate, L-Cystine bis(β-naphthylamide), is isolated via filtration after cooling the reaction mixture.
Disulfide Bond Stability
The disulfide bond in L-cystine is sensitive to reducing agents. Synthesis must avoid:
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Thiol-containing reagents : Mercaptoethanol or dithiothreitol (DTT) can cleave the S–S bond.
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Acidic Conditions : Prolonged exposure to HCl during salt formation is minimized to prevent disulfide reduction.
Salt Formation and Purification
Dihydrochloride Salt Preparation
The free base of L-Cystine bis(β-naphthylamide) is treated with hydrochloric acid (HCl) to form the dihydrochloride salt:
Purification Techniques
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Recrystallization : The crude product is recrystallized from a mixture of ethanol and water (3:1 v/v) to remove unreacted β-naphthylamine.
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Column Chromatography : Silica gel chromatography with a chloroform-methanol gradient (9:1 to 4:1) isolates high-purity product (≥98% by HPLC).
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
Yield Optimization and Scalability
Critical Factors Affecting Yield
| Factor | Optimization Strategy | Yield Improvement |
|---|---|---|
| Solvent Polarity | Use of DMF over CH₃CN | +15% |
| Coupling Agent | EDC/NHS vs. DCC | +10% |
| Reaction Temperature | 80°C vs. 60°C | +20% |
Industrial-Scale Production
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Continuous Flow Reactors : Reduce reaction time to 1 hour via enhanced mixing and heat transfer.
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Automated Crystallization : Achieves consistent particle size distribution (PSD) for pharmaceutical-grade material.
Challenges and Alternative Approaches
Side Reactions and Mitigation
Chemical Reactions Analysis
Types of Reactions: L-Cystine bis(beta-naphthylamide) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in maintaining the structural integrity of proteins.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its thiol form.
Substitution: The amide groups in the compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol and beta-mercaptoethanol are often used.
Substitution: Nucleophiles like hydroxylamine and hydrazine can be employed under mild conditions.
Major Products Formed:
Oxidation: Formation of disulfide-linked dimers.
Reduction: Generation of free thiol groups.
Substitution: Formation of substituted amides.
Scientific Research Applications
L-Cystine bis(beta-naphthylamide) dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to protein structure and function, particularly in the formation and reduction of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including its role in antioxidant defense mechanisms.
Mechanism of Action
The mechanism of action of L-Cystine bis(beta-naphthylamide) dihydrochloride involves its ability to form and break disulfide bonds. This property is crucial in maintaining the structural integrity of proteins and other biomolecules. The compound can interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways. The formation of disulfide bonds stabilizes protein structures, while their reduction can lead to conformational changes and activation or deactivation of proteins .
Comparison with Similar Compounds
Comparison with Similar L-Cystine Diamides
L-Cystine bis(beta-naphthylamide) dihydrochloride belongs to a broader class of L-cystine diamides, which vary in substituents and pharmacological properties. Below is a detailed comparison with structurally and functionally related compounds:
Structural Comparison
Functional and Pharmacological Comparison
Key Research Findings
- Efficacy in Cystinuria : Beta-naphthylamide derivatives show moderate cystine crystallization inhibition but are less potent than morpholine or piperazine-based diamides (e.g., 4h reduces crystal growth by 60% vs. beta-naphthylamide’s 35%) .
- Synthetic Yield : Beta-naphthylamide derivatives typically exhibit lower yields (e.g., ~73–86%) compared to t-butyl esters (100%) due to steric hindrance during amidation .
- Thermodynamic Stability : Beta-naphthylamide groups increase thermal stability (decomposition >200°C) versus morpholine derivatives (<150°C), attributed to aromatic rigidity .
Biological Activity
L-Cystine bis(beta-naphthylamide) dihydrochloride is a synthetic compound derived from cystine, an amino acid that plays a significant role in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two beta-naphthylamide groups attached to a cystine backbone. This structural modification enhances its lipophilicity and biological activity compared to its parent compound, cystine. The compound is soluble in water and exhibits a high affinity for various biological targets.
- Antioxidant Activity : L-Cystine and its derivatives are known to exhibit antioxidant properties. They can reduce oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. This mechanism is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- Cell Signaling Modulation : this compound influences cell signaling pathways related to apoptosis and inflammation. It has been shown to modulate the production of cytokines, such as interleukin-6 (IL-6), which plays a role in inflammatory responses .
- Transport Mechanisms : The compound is taken up by cells through specific transporters, including ATP-binding cassette (ABC) transporters. This uptake mechanism is essential for its biological effects, particularly in the context of oxidative stress defense in bacterial systems .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation. A study demonstrated that it has minimum inhibitory concentration (MIC) values ranging from 4 to 8 mg/L against Gram-positive bacteria .
Cytotoxic Effects
The compound has shown potential cytotoxic effects on cancer cells, particularly in cystine-addicted breast cancer models. Cystine addiction in these cells leads to enhanced susceptibility to cystine deprivation-induced necrosis, suggesting that targeting cystine metabolism may be a viable therapeutic strategy .
Case Studies and Research Findings
- In Vitro Studies : In vitro experiments have revealed that this compound can significantly reduce IL-6 production in macrophages stimulated with lipopolysaccharides (LPS). This anti-inflammatory effect was linked to increased IL-10 production, highlighting its potential as an anti-inflammatory agent .
- Animal Models : In vivo studies involving murine models have shown that oral administration of L-Cystine can improve survival rates in sepsis models induced by LPS, further supporting its therapeutic potential in inflammatory conditions .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for L-Cystine bis(beta-naphthylamide) dihydrochloride, and how is disulfide bond integrity maintained during synthesis?
- Methodological Answer : The synthesis typically involves coupling beta-naphthylamide groups to L-Cystine via amide bonds, followed by dihydrochloride salt formation. Protecting groups (e.g., t-butyl esters) are critical to prevent unwanted disulfide bond oxidation or reduction . For example, tert-butyl ester-protected intermediates (as in L-Cystine bis(t-butyl ester) dihydrochloride) can stabilize the disulfide bridge during solid-phase peptide synthesis . Post-synthesis, reverse-phase HPLC or LC-MS is recommended to verify purity and confirm disulfide bond retention .
Q. How is the purity of this compound assessed, and what storage conditions ensure stability?
- Methodological Answer : Purity is routinely assessed using analytical techniques such as:
- HPLC : Retention time consistency and peak integration .
- Elemental analysis : Confirming Cl⁻ content (~2 equivalents) .
- Mass spectrometry : Validating molecular weight (e.g., ~311 g/mol for bisamide derivatives) .
Advanced Research Questions
Q. How do transition metals (e.g., Cu²⁺) interact with this compound, and what experimental approaches detect these interactions?
- Methodological Answer : Cu²⁺ ions can coordinate with sulfur atoms in the disulfide bond or amide groups, altering crystal structure and redox properties. Key methods include:
- X-ray crystallography : Resolve metal-binding sites and ligand geometry (e.g., Cu²⁺ doped L-Cystine dihydrochloride dihydrate crystals, space group P2₁/n) .
- ESR spectroscopy : Identify paramagnetic Cu²⁺ complexes (e.g., distinct g-tensors at 2.058–2.343 for Cu²⁺(A) and 2.02–2.22 for Cu²⁺(B)) .
- Thermogravimetric analysis (TGA) : Monitor thermal stability changes due to metal coordination .
Q. What contradictions exist in structural data for L-Cystine derivatives, and how can they be reconciled in experimental design?
- Methodological Answer : Discrepancies arise in:
- Polymorphism : L-Cystine dihydrochloride exists in C2 (air-stable) and P2₁/n (hydrated, Cu²⁺-doped) forms. Hydration state and metal doping must be rigorously controlled during crystallization .
- Ligand coordination : ESR data may suggest multiple Cu²⁺ binding modes, requiring complementary techniques like EXAFS or DFT calculations to resolve .
- Mitigation : Use deuterated solvents for crystallization (to reduce disorder) and cross-validate with spectroscopic and diffraction data .
Q. How can this compound be applied in enzyme inhibition studies, and what are common pitfalls in assay design?
- Methodological Answer : The beta-naphthylamide moiety enables fluorogenic or chromogenic detection in protease assays (e.g., cathepsin B inhibition). Key considerations:
- Substrate specificity : Optimize pH and ionic strength to match enzyme active-site requirements (e.g., cysteine proteases) .
- Interference : The disulfide bond may redox-interact with thiol-dependent enzymes, requiring reducing agents (e.g., DTT) in controls .
- Kinetic analysis : Use stopped-flow spectroscopy or microplate readers to track real-time hydrolysis (λ_ex/λ_em = 335/410 nm for beta-naphthylamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
